tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a tert-butyl ester group, a bromine atom, and a phenyl group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors
Cyclization Reaction: The initial step involves the formation of the pyrrolo[2,3-b]pyridine core. This can be done by reacting a suitable pyridine derivative with a pyrrole precursor under acidic or basic conditions.
Bromination: The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the brominated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst.
Esterification: Finally, the tert-butyl ester group is introduced through esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The phenyl group can be further functionalized through coupling reactions such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), iron(III) bromide.
Phenylation: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).
Esterification: tert-Butyl alcohol, acid catalyst (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The pyrrolo[2,3-b]pyridine core is known for its biological activity, and modifications of this compound can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its applications range from the production of polymers to the creation of novel electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and phenyl groups can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Lacks the phenyl group at the 5-position.
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Contains a chlorine atom at the 7-position instead of a phenyl group.
Uniqueness
The uniqueness of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, phenyl group, and tert-butyl ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-phenylpyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-18(2,3)23-17(22)21-11-15(19)14-9-13(10-20-16(14)21)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNZGAFQZEWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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